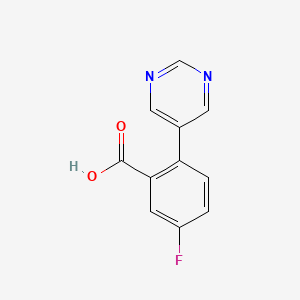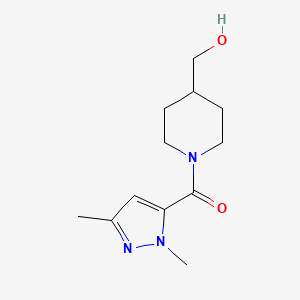
(1,3-Dimethyl-1H-pyrazol-5-yl)(4-(Hydroxymethyl)piperidin-1-yl)methanon
Übersicht
Beschreibung
The compound seems to contain a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Verbindungen, die Imidazol enthalten, eine fünfgliedrige heterozyklische Einheit, die dem Pyrazol ähnelt, wurden als vielversprechend für eine breite Palette chemischer und biologischer Eigenschaften gefunden . Sie wurden bei der Entwicklung neuer Medikamente eingesetzt, wobei Derivate verschiedene biologische Aktivitäten zeigten, wie z. B. antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Antitumor-Aktivität
Eine Reihe von Verbindungen, die der vorliegenden ähneln, insbesondere „(±)-3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-Derivate“, zeigten vielversprechende In-vitro-Antikoronavirus- und Antitumoraktivität . Die Antitumoraktivität wurde auf die Hemmung der Tubulinpolymerisation zurückgeführt .
Antivirale Aktivität
Die gleiche Reihe von Verbindungen, die oben erwähnt wurden, zeigte ebenfalls vielversprechende In-vitro-Antikoronavirusaktivität . Dies deutet darauf hin, dass „(1,3-Dimethyl-1H-pyrazol-5-yl)(4-(Hydroxymethyl)piperidin-1-yl)methanon“ möglicherweise in der antiviralen Forschung eingesetzt werden könnte.
Suzuki-Kupplung
Boronsäuren und -ester, die der vorliegenden Verbindung ähneln, werden üblicherweise in der Suzuki-Kupplung verwendet, einer Art Palladium-katalysierten Kreuzkupplungsreaktion . Diese Reaktion wird in der organischen Chemie häufig verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, ein essentieller Prozess bei der Synthese vieler organischer Verbindungen .
Kupferkatalysierte Azidierung
Boronsäuren und -ester werden auch in der kupferkatalysierten Azidierung verwendet . Diese Reaktion wird verwendet, um Azidgruppen in organische Moleküle einzuführen, die dann in weiteren Reaktionen verwendet werden können, wie z. B. der Huisgen-Cycloaddition (oder „Click-Chemie“) .
Herstellung selektiver Inhibitoren
Boronsäuren und -ester wurden bei der Herstellung selektiver Inhibitoren verwendet, wie z. B. Quinazolinyl-Phenol-Inhibitoren von CHK1, einer Proteinkinase, die an der DNA-Schadensantwort beteiligt ist, und selektive Cathepsin-Inhibitoren . Diese Inhibitoren haben potenzielle Anwendungen in der Behandlung von Krebs und anderen Krankheiten .
Biochemische Analyse
Biochemical Properties
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . The compound acts as an inhibitor of sEH, displaying varying degrees of selectivity and potency. Molecular docking studies have revealed that the compound forms hydrogen bonds with the active site of sEH, thereby inhibiting its activity . This interaction highlights the potential of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone as a tool for studying enzyme inhibition and metabolic pathways.
Cellular Effects
The effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in downstream pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular metabolism, such as shifts in metabolic flux or alterations in metabolite levels .
Molecular Mechanism
At the molecular level, (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, its inhibition of soluble epoxide hydrolase (sEH) involves binding to the enzyme’s active site and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular processes . In vivo studies have also indicated that the compound’s effects may persist over time, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone in animal models are dose-dependent and can vary significantly with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may induce toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed in some studies, where the compound’s activity plateaus beyond a certain dosage, indicating a limit to its efficacy . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is involved in several metabolic pathways, primarily through its interaction with enzymes such as soluble epoxide hydrolase (sEH) . By inhibiting sEH, the compound affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes . These interactions underscore the compound’s potential as a tool for studying metabolic regulation and enzyme activity.
Transport and Distribution
The transport and distribution of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone within cells and tissues are mediated by various transporters and binding proteins. The compound’s solubility and affinity for specific transporters influence its localization and accumulation in different cellular compartments . For example, its high solubility in saline at physiological pH facilitates its distribution in aqueous environments, while its binding to transporters may direct it to specific tissues or organelles . These properties are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes . These interactions can influence the compound’s activity and function, as well as its potential for therapeutic applications. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and clinical settings.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENSKUIYMHKYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
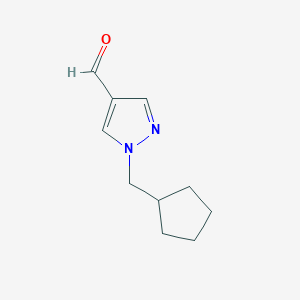
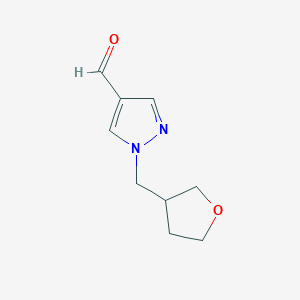
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)
![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
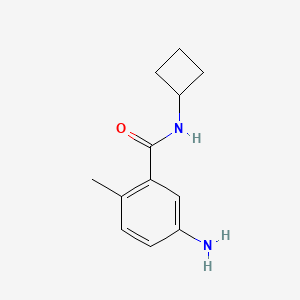
![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)
